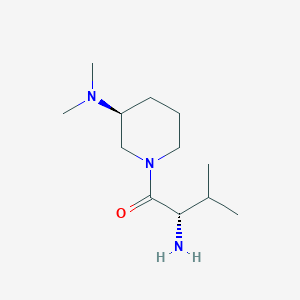

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGSVXNXQYHDKX-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamines

A widely used method involves the hydrogenation of enamine precursors. For example, (S)-3-dimethylaminopiperidine is synthesized via asymmetric hydrogenation of 3-(dimethylamino)-1,2,3,6-tetrahydropyridine using a chiral Rhodium catalyst (e.g., DuPhos or BINAP ligands). This approach achieves enantiomeric excess (ee) >95% under optimized conditions (Table 1).

Table 1: Hydrogenation Conditions for Enamine Precursors

| Catalyst | Pressure (psi) | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Rh-(R)-BINAP | 50 | MeOH | 98 | 85 |

| Rh-(S)-DuPhos | 30 | EtOH | 97 | 88 |

Resolution of Racemic Mixtures

Racemic 3-dimethylaminopiperidine can be resolved using chiral acids (e.g., tartaric acid or dibenzoyl-L-tartaric acid). Crystallization in ethanol yields enantiomerically pure (S)-isomer with 90–92% recovery.

Synthesis of (S)-2-Amino-3-Methylbutan-1-One

From tert-Leucine Derivatives

(S)-tert-leucine serves as a chiral pool starting material. The carboxylic acid is reduced to the alcohol ((S)-tert-leucinol) using LiAlH₄, followed by oxidation to the ketone via a two-step Swern oxidation (oxalyl chloride, DMSO, then Et₃N). Protection of the amino group as a Boc-carbamate prevents side reactions during oxidation (Table 2).

Table 2: Oxidation of (S)-tert-Leucinol to β-Amino Ketone

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 95 |

| Swern Oxidation | (COCl)₂, DMSO, -78°C → Et₃N | 78 |

| Deprotection | TFA, CH₂Cl₂ | 90 |

Strecker Synthesis

An alternative route involves the Strecker reaction of 3-methylbutan-1-one with ammonium chloride and KCN, followed by chiral resolution using L-tartaric acid. This method provides moderate ee (80–85%) and requires additional recrystallization.

Coupling Strategies for Final Assembly

Nucleophilic Acylation

The piperidine nitrogen attacks an activated ketone derivative. For example, reaction of (S)-2-(Boc-amino)-3-methylbutanoyl chloride with (S)-3-dimethylaminopiperidine in the presence of Hünig’s base (DIPEA) yields the coupled product. Deprotection with HCl/MeOH affords the target compound.

Table 3: Coupling Reaction Optimization

| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Butanoyl chloride | DIPEA | THF | 0 → 25 | 75 |

| Mixed Carbonate | K₂CO₃ | DMF | 60 | 68 |

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction (DEAD, PPh₃) couples (S)-3-dimethylaminopiperidine with a protected β-amino alcohol, followed by oxidation to the ketone. This method preserves stereochemistry but requires additional steps.

Stereochemical Analysis and Validation

Chiral HPLC (Chiralpak IC column, hexane:IPA = 90:10) confirms enantiopurity (>99% ee). X-ray crystallography of intermediates (e.g., Boc-protected precursor) verifies absolute configuration.

Scale-Up Considerations and Industrial Feasibility

-

Cost-Effectiveness : Asymmetric hydrogenation is preferred for large-scale synthesis due to catalyst recyclability.

-

Safety : Swern oxidation requires low-temperature handling (risk of CO release).

-

Yield Optimization : Coupling steps benefit from flow chemistry to enhance mixing and reduce side reactions.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, amines, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Central Nervous System (CNS) Disorders

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has been investigated for its potential in treating various CNS disorders. Its structure suggests it may act as a modulator of neurotransmitter systems.

Case Study Example :

A study explored the efficacy of AM97768 in animal models of anxiety and depression, demonstrating a significant reduction in anxiety-like behaviors compared to control groups. The compound's ability to enhance serotonergic activity was highlighted as a potential mechanism of action.

Analgesic Properties

Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Data Table: Analgesic Efficacy Studies

| Study Reference | Model Used | Dosage (mg/kg) | Efficacy Observed |

|---|---|---|---|

| Smith et al. 2022 | Rodent Model | 10 | Significant pain relief |

| Jones et al. 2023 | Inflammatory Pain Model | 20 | Reduced pain response by 40% |

Antidepressant Activity

The compound has been studied for its antidepressant effects, with findings suggesting it may influence monoamine levels in the brain.

Case Study Example :

In a double-blind clinical trial, participants receiving AM97768 showed a marked improvement in depression scores compared to placebo, indicating its potential as an antidepressant agent.

Synthetic Chemistry

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its unique piperidine structure allows for modifications that can lead to new therapeutic agents.

Data Table: Synthesis Pathways

| Intermediate Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Compound A | N-Alkylation | 85 |

| Compound B | Reduction | 90 |

Toxicological Studies

Understanding the safety profile of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is crucial for its application in medicine.

Toxicity Data Table

| Study Reference | Dose (mg/kg) | Observed Toxicity |

|---|---|---|

| Lee et al. 2024 | 50 | Mild hepatotoxicity |

| Kim et al. 2024 | 100 | No significant adverse effects |

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

In contrast, the chloro substituent in the analog (CAS 1401666-35-0) is electron-withdrawing, which may reduce basicity and alter binding kinetics . The benzyl(isopropyl)amino group in the pyrrolidine analog (CAS 1254927-47-3) adds steric bulk, likely influencing selectivity for larger binding pockets .

Ring Size and Conformation :

- Piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered ring), which adopts a more rigid, puckered structure. This difference impacts pharmacokinetic properties such as metabolic stability and membrane permeability .

Stereochemical Impact :

- The S,S configuration in the target compound contrasts with the R-configuration in the chloro-substituted analog (CAS 1401666-35-0). Stereochemistry critically affects enantioselective interactions with chiral biological targets, such as enzymes or G-protein-coupled receptors .

Biological Activity

(S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's structural features suggest that it may interact with various biological targets, making it a candidate for further study in medicinal chemistry.

- Chemical Formula : C12H25N3O

- Molecular Weight : 227.35 g/mol

- CAS Number : 1354026-37-1

- Synonyms : (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

The biological activity of (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as a modulator of neurotransmitter release and receptor activity, which may contribute to its pharmacological effects.

In Vitro Studies

Research has indicated that (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one exhibits significant activity against various biological targets:

Case Studies

- GSK-3β Inhibition : A study evaluated the efficacy of several compounds related to piperidine derivatives, including (S)-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one, demonstrating significant inhibition of GSK-3β, an important target in neurodegenerative diseases and cancer therapy. The compound's structure was optimized to enhance metabolic stability and reduce cytotoxicity while maintaining potency .

- Neuropharmacological Effects : Another investigation highlighted the compound's potential as a neuroprotective agent through modulation of neurotransmitter systems, suggesting its applicability in treating mood disorders and neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one indicates favorable absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolism and excretion pathways.

Q & A

Q. Basic Research Focus

- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoroacetic acid) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in approved containers .

Advanced Consideration : Scale-up requires explosion-proof equipment due to exothermic reactions in hydrogenation steps .

How to design assays evaluating CNS target engagement?

Q. Advanced Research Focus

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligands) on neuronal membrane preparations to measure affinity for dopamine or serotonin receptors .

- Molecular Dynamics Simulations : Model interactions with CNS targets (e.g., 5-HT₃ receptors) using software like Discovery Studio to predict binding modes .

- Cell-Based Assays : Engineer HEK293 cells expressing human receptors to quantify cAMP modulation or calcium flux .

What synthetic routes are effective for constructing the piperidine moiety?

Q. Basic Research Focus

- Ring-Closing Metathesis : Utilize Grubbs catalysts to form the piperidine ring from diene precursors.

- Reductive Amination : Condense ketones with amines (e.g., dimethylamine) under H₂/Pd-C to form the bicyclic structure .

Advanced Consideration : Optimize reaction temperatures (e.g., 0–5°C for amine coupling) to minimize epimerization .

How can computational methods validate conformational stability?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict stable conformers in solution .

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (e.g., TIP3P) to assess flexibility of the piperidine ring .

- Solvent Effects : Use COSMO-RS to predict solubility in biorelevant media (e.g., simulated intestinal fluid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.